(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound that features a dibenzoazepine core linked to a furan ring via a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Propenone Bridge: The final step involves the formation of the propenone bridge, which can be achieved through a condensation reaction between the dibenzoazepine and furan intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, optimization of reaction conditions, and implementation of continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone bridge to an alcohol or alkane.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of (2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A structurally related compound with similar core structure but lacking the furan ring and propenone bridge.
(2E)-1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(2-thienyl)-2-propen-1-one: A similar compound where the furan ring is replaced by a thiophene ring.
Uniqueness
(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the presence of both the dibenzoazepine core and the furan ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H17NO2 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
(E)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H17NO2/c23-21(14-13-18-8-5-15-24-18)22-19-9-3-1-6-16(19)11-12-17-7-2-4-10-20(17)22/h1-10,13-15H,11-12H2/b14-13+ |
InChI Key |
XSSCFENEVOKWBJ-BUHFOSPRSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)/C=C/C4=CC=CO4 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C=CC4=CC=CO4 |
Origin of Product |
United States |
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